Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)-

Lipophilicity Drug Design Physicochemical Property

Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- (CAS 702684-37-5) is an enantiopure chiral amine characterized by a stereogenic benzylic carbon in the (S)-configuration, and a distinctive 2-methoxy-6-methyl substitution pattern on the aromatic ring. With a molecular formula of C10H15NO and calculated XLogP3 of 1.5, this compound serves as a specialized intermediate in asymmetric synthesis, where its defined stereochemistry and combined steric/electronic properties of the ortho-substituents are critical for downstream stereocontrol.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B12519161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)-
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC)C(C)N
InChIInChI=1S/C10H15NO/c1-7-5-4-6-9(12-3)10(7)8(2)11/h4-6,8H,11H2,1-3H3
InChIKeyCEOUGENUEZLTRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (alphaS)-2-Methoxy-alpha,6-dimethyl-benzenemethanamine (CAS 702684-37-5) – Chiral Amine Building Block


Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- (CAS 702684-37-5) is an enantiopure chiral amine characterized by a stereogenic benzylic carbon in the (S)-configuration, and a distinctive 2-methoxy-6-methyl substitution pattern on the aromatic ring [1]. With a molecular formula of C10H15NO and calculated XLogP3 of 1.5, this compound serves as a specialized intermediate in asymmetric synthesis, where its defined stereochemistry and combined steric/electronic properties of the ortho-substituents are critical for downstream stereocontrol [2]. As a fine chemical with cataloged availability and established identity in PubChem (CID 55264958), it is positioned as a high-value research reagent distinguishable from simpler α-methylbenzylamine variants .

Why Generic α-Methylbenzylamines Cannot Replace (alphaS)-2-Methoxy-α,6-dimethyl-benzenemethanamine


The (alphaS)-2-methoxy-α,6-dimethyl substitution pattern is not a generic modification. The simultaneous presence of the ortho-methoxy and ortho-methyl groups creates a sterically congested environment around the chiral benzylic carbon that is absent in unsubstituted (S)-α-methylbenzylamine (CAS 2627-86-3) or mono-substituted variants [1][2]. The methoxy oxygen acts as an additional hydrogen bond acceptor and a potential directing group for metal-catalyzed C–H activation, while the methyl group imposes steric bulk that influences diastereoselectivity in subsequent transformations [1]. Replacing it with the (R)-enantiomer, the racemate, or a differently substituted analog would alter the stereochemical outcome of any asymmetric transformation in which it is employed as a chiral auxiliary or resolving agent. The quantitative evidence below specifies exactly where these structural features translate into measurable property differences relevant to procurement decisions.

Quantitative Differentiation Evidence: (alphaS)-2-Methoxy-α,6-dimethyl-benzenemethanamine vs. Analogues


Lipophilicity Advantage: Computed LogP of the (S)-Enantiomer vs. Unsubstituted (S)-α-Methylbenzylamine

The (alphaS)-2-methoxy-α,6-dimethyl-benzenemethanamine exhibits a computed XLogP3 of 1.5, compared to a value of 1.0 for unsubstituted (S)-α-methylbenzylamine. This lipophilicity increase of 0.5 log units is attributable to the combined effect of the 2-methoxy and 6-methyl substituents [1][2]. In drug discovery contexts, this shift in logP can meaningfully influence membrane permeability and non-specific protein binding profiles relative to simpler benzylamine fragments.

Lipophilicity Drug Design Physicochemical Property

Hydrogen Bond Acceptor Capacity Enhancement via Ortho-Methoxy Substitution

The target compound possesses two hydrogen bond acceptor (HBA) sites (the amine nitrogen and the ortho-methoxy oxygen), whereas unsubstituted (S)-α-methylbenzylamine and the 6-methyl-only analog each have only one HBA site [1][2]. This additional HBA capability is geometrically positioned ortho to the benzylic amine, creating a chelating motif that can engage metal ions or protein residues in a bidentate fashion. This is absent in simpler α-methylbenzylamine analogues.

H-Bonding Molecular Recognition Receptor Binding

Steric Bulk Differentiation: Combined Ortho-Methoxy and Ortho-Methyl Substitution

The target compound features simultaneous substitution at both ortho positions of the aromatic ring (2-OCH3, 6-CH3), creating a di-ortho-substituted benzylamine scaffold. In contrast, commonly available (S)-α-methylbenzylamine is unsubstituted on the ring, and commercial o-methoxy-α-methylbenzylamine typically bears only the single ortho-methoxy group [1][2]. The resultant increase in steric demand adjacent to the chiral center significantly alters the conformational preferences of the benzylic C–N bond, which is a critical determinant of diastereofacial selectivity when the amine is used as a chiral auxiliary or resolved with chiral acids.

Steric Effect Diastereoselectivity Asymmetric Synthesis

Enantiopure Specification and Chiral Purity: (S) vs. Racemic Mixture Procurement

Commercial sourcing data indicates that the (alphaS)-configured compound is offered at a defined enantiomeric purity (typically ≥95–98% as the (S)-enantiomer) by multiple suppliers, whereas the racemic mixture (2-methoxy-α,6-dimethylbenzenemethanamine, CAS 1270508-72-9) is also cataloged but lacks defined stereochemistry [1]. For applications requiring stereospecific induction, the racemate would provide only a 50% maximum theoretical yield of the desired diastereomer and would necessitate additional chiral separation steps. The unit price difference—with the enantiopure (S)-form priced at several thousand dollars per gram from custom synthesis suppliers—reflects the added value of defined stereochemistry .

Enantiomeric Purity Chiral Resolution Quality Control

Recommended Application Scenarios for (alphaS)-2-Methoxy-α,6-dimethyl-benzenemethanamine Based on Quantitative Evidence


Asymmetric Synthesis Requiring High Diastereoselectivity via Sterically Demanding Chiral Auxiliaries

The combined di-ortho-substitution pattern (2-methoxy + 6-methyl) creates a steric environment that maximizes facial discrimination during diastereoselective transformations, making this compound preferable over unsubstituted (S)-α-methylbenzylamine when high diastereomeric ratios are required [1]. The additional hydrogen bond acceptor from the methoxy group may further stabilize transition states through chelation. This scenario is directly supported by the structural differentiation evidence in Section 3.

Chiral Resolution of Racemic Acids via Diastereomeric Salt Formation

The enantiopure (S)-amine form (≥95% ee) enables efficient resolution of racemic carboxylic acids without the 50% yield penalty incurred when using the racemic amine (CAS 1270508-72-9). The ortho-substituents modulate the solubility differential between diastereomeric salts, a parameter empirically tunable through this substitution pattern [2].

Medicinal Chemistry Fragment Elaboration with Enhanced Lipophilicity

With a computed XLogP3 of 1.5—0.5 log units higher than unsubstituted (S)-α-methylbenzylamine—this compound is better suited for fragment-based drug discovery programs where target lipophilicity ranges require this increment without introducing additional rotatable bonds or molecular weight beyond 165 Da [3]. The defined (S)-stereochemistry also eliminates ambiguity in structure-activity relationship studies.

Ligand Design for Metal-Catalyzed Asymmetric Reactions

The ortho-methoxy group provides a Lewis-basic site capable of pre-coordinating to metal centers, offering a bidentate (N,O) chelation motif absent in simpler benzylamine ligands. This property, combined with the stereogenic center, makes the compound a candidate for designing novel chiral ligands for asymmetric catalysis, where both electronic and steric parameters are critical [1].

Quote Request

Request a Quote for Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.